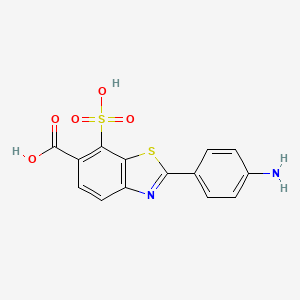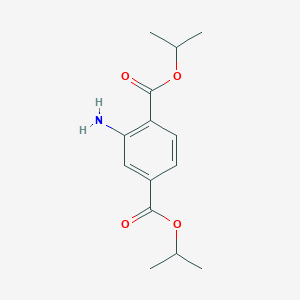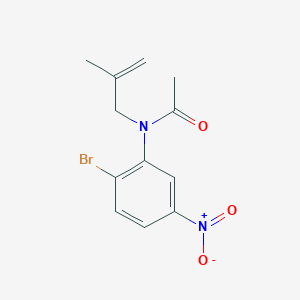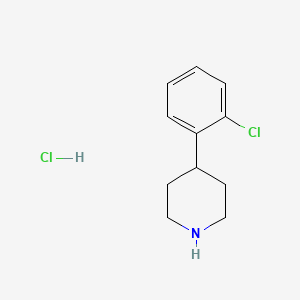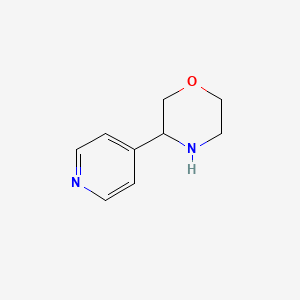
3-(Pyridin-4-yl)morpholine
Overview
Description
“3-(Pyridin-4-yl)morpholine” is a compound that consists of a morpholine ring and a pyridine ring . The morpholine ring is a six-membered ring with four carbon atoms and one nitrogen atom, and the pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of compounds similar to “3-(Pyridin-4-yl)morpholine” has been reported in the literature. For example, new heterocyclic 1,2,3-triazenes were synthesized by diazotation of 3-aminopyridine followed by coupling with morpholine . Another study reported the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine .Molecular Structure Analysis
The molecular structure of “3-(Pyridin-4-yl)morpholine” consists of a morpholine ring and a pyridine ring . The morpholine ring adopts a chair conformation . The double- and single-bond distances in the triazene chain are comparable for the two compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Pyridin-4-yl)morpholine” include a molecular weight of 164.20 g/mol, a topological polar surface area of 25.4 Ų, and a complexity of 135 .Scientific Research Applications
Radioligand Development for Vasopressin Receptors
TASP0434299, a novel pyridopyrimidin-4-one derivative, has been characterized as a radioligand candidate for the vasopressin V1B receptor. This compound exhibited high binding affinities for human and rat V1B receptors and potent antagonistic activity at the human V1B receptor. Radiolabeled TASP0434299 is the first radioligand capable of quantifying the V1B receptor selectively in both in vitro and in vivo studies, providing a potential clinical biomarker for determining V1B receptor occupancy during drug development or for monitoring receptor levels in diseased conditions (Koga et al., 2016).
Synthesis and Evaluation of Anticonvulsant Properties
Several studies have synthesized and evaluated the anticonvulsant properties of compounds containing morpholine. For instance, new N-Mannich bases derived from pyrrolidine-2,5-dione and its analogs were synthesized and evaluated as potential anticonvulsant agents. The most promising compound displayed a more beneficial protection index than antiepileptic drugs such as ethosuximide, lacosamide, and valproic acid (Rybka et al., 2017). Additionally, hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides, joining the chemical fragments of well-known antiepileptic drugs, displayed broad spectra of activity across preclinical seizure models (Kamiński et al., 2015).
Induction of Cytochromes in Rat Liver
Pyridine derivatives, as precursors for the synthesis of chemicals of industrial importance, were studied for their capacity to induce cytochrome P450 enzymes in rat liver. The study found that particular isomers of picoline N-oxide rapidly upregulated CYP2B or CYP2E1, contributing to the hepatotoxicity of pyridines by enhancing the capacity for microsomal lipid peroxidation (Murray et al., 1997).
Pharmacokinetics of Beta 3-Adrenergic Receptor Agonists
The pharmacokinetics and oral bioavailability of various compounds, including a morpholine derivative, were investigated to understand their potential as beta3-adrenergic receptor agonists. The study highlighted the importance of considering the reduction in hydrogen bonding sites in the molecule for improving oral bioavailability (Stearns et al., 2002).
Future Directions
The future directions for research on “3-(Pyridin-4-yl)morpholine” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in drug discovery and development could be explored .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been reported to have target selectivity towards various proteins . For instance, some pyrrolidine derivatives have shown target selectivity towards BACE1, a key enzyme in the pathogenesis of Alzheimer’s disease .
Mode of Action
It can be inferred from related compounds that the pyrrolidine ring, a common feature in these compounds, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially influence the interaction of 3-(Pyridin-4-yl)morpholine with its targets.
Biochemical Pathways
Related compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of the morpholine ring might influence these properties, as morpholine derivatives have been reported to undergo ring contraction when reacting with certain reagents .
Result of Action
Compounds with similar structures have shown various types of biological activity, suggesting that 3-(pyridin-4-yl)morpholine could potentially have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
3-pyridin-4-ylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-3-10-4-2-8(1)9-7-12-6-5-11-9/h1-4,9,11H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKIACFCCSSPTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617954 | |
| Record name | 3-(Pyridin-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-4-yl)morpholine | |
CAS RN |
143798-67-8 | |
| Record name | 3-(Pyridin-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



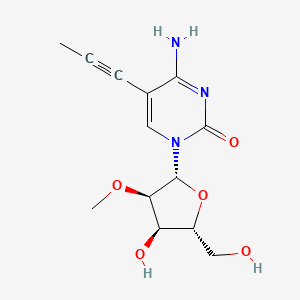
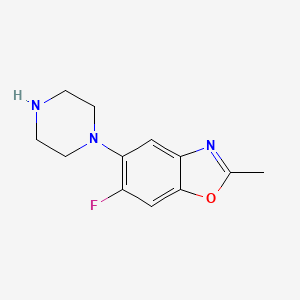
![2-[(Difluoromethyl)sulfonyl]aniline](/img/structure/B1612771.png)
![Ethyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B1612773.png)
